molecular formula C20H18FNO3 B2529370 1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1797271-98-7

1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one

Cat. No. B2529370
CAS RN: 1797271-98-7
M. Wt: 339.366
InChI Key: CEWPTRMJJWHEBS-UHFFFAOYSA-N
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Description

The compound "1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one" is a spirocyclic piperidine derivative, which is a class of compounds that have garnered interest due to their pharmacological properties. These compounds are characterized by a spiro connection between a benzofuran and a piperidine ring, which is a structural motif found in many biologically active molecules. The presence of a fluorophenyl group suggests potential for increased binding affinity and selectivity in biological systems.

Synthesis Analysis

The synthesis of spirocyclic piperidine derivatives typically involves the formation of a spiro connection between a benzofuran or benzopyran and a piperidine ring. For example, the synthesis of spiropiperidines can proceed from bromine/lithium exchange of bromoacetals, followed by addition to piperidin-4-one and subsequent cyclization . The synthesis of related compounds has been achieved through various methods, including Wittig reactions, hydrogenation, and acid-catalyzed cyclization . The introduction of fluorine into these compounds, as seen in the compound of interest, can be achieved through substitution reactions, such as the displacement of a tosylate precursor with fluoride .

Molecular Structure Analysis

The molecular structure of spirocyclic piperidine derivatives is characterized by the spiro linkage of a benzofuran or benzopyran ring to a piperidine ring. The position of substituents on the benzofuran ring, such as fluorine, can significantly affect the compound's affinity and selectivity for biological targets, such as sigma receptors . The N-substituent on the piperidine ring also plays a crucial role in determining the compound's biological activity .

Chemical Reactions Analysis

Spirocyclic piperidine derivatives can undergo various chemical reactions, including selective and sequential derivatization of functional groups present on the scaffold . These reactions allow for the introduction of different substituents, which can fine-tune the compound's pharmacological profile. For instance, the introduction of a fluorine atom can be achieved through nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The presence of a fluorine atom can affect these properties by increasing the compound's lipophilicity and potentially its ability to cross biological membranes . The affinity for sigma receptors and the selectivity between sigma 1 and sigma 2 subtypes are key chemical properties that have been evaluated in these compounds, with some showing high affinity and selectivity .

Scientific Research Applications

Metabolism and Disposition in Humans

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. A study on its disposition and metabolism in humans showed that it is extensively metabolized, with principal elimination via feces, indicating significant involvement of the liver in its metabolism. This highlights its potential therapeutic applications and the importance of understanding its pharmacokinetic profile for effective dosing and minimizing side effects (Renzulli et al., 2011).

Receptor Interaction and Pharmacokinetics

Studies on various compounds structurally similar or related to 1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one have provided insights into their interaction with muscarinic and dopaminergic receptors, their metabolic pathways, and the pharmacokinetic profiles. These studies contribute to understanding the potential of such compounds in treating neurological disorders, sleep disturbances, and other conditions by targeting specific receptor pathways and optimizing drug delivery systems (Rinne, 1987).

Safety and Dosimetry in Human Participants

Research focusing on the safety and dosimetry of related compounds in human participants, such as studies on radiotracers targeting specific receptors, offers crucial data for advancing diagnostic and therapeutic applications in neurology and oncology. These studies ensure that compounds like this compound can be safely used in clinical settings, paving the way for new treatments (Brier et al., 2022).

Pharmacological Effects and Toxicity Management

Understanding the pharmacological effects and managing the potential toxicity of chemical compounds is critical in drug development. Studies on mechanisms of action, therapeutic efficacy, and safety profiles of compounds are essential for identifying their suitability for treating specific diseases and conditions. For instance, the investigation of metabolites and their effects on human health is vital for assessing the risks and benefits of drug candidates, including those structurally related to this compound (Maurer & Wollenberg, 1990).

Safety and Hazards

The safety and hazards associated with “1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4’-piperidine]-1-one” are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

1'-[2-(4-fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-15-7-5-14(6-8-15)13-18(23)22-11-9-20(10-12-22)17-4-2-1-3-16(17)19(24)25-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWPTRMJJWHEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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